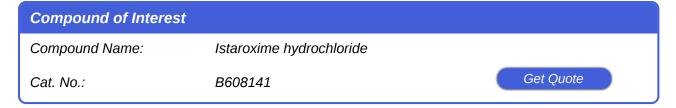


# preclinical pharmacology and toxicology of Istaroxime hydrochloride

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An In-depth Technical Guide to the Preclinical Pharmacology and Toxicology of **Istaroxime Hydrochloride** 

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**Istaroxime hydrochloride** is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2][3] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropic effect) and relaxation (lusitropic effect).[1][4][5] Chemically derived from androstenedione, Istaroxime is a cardiotonic steroid that is structurally unrelated to cardiac glycosides.[1][5] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), distinguishes it from currently available therapies for AHF.[1][2][4][6] This guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Istaroxime, summarizing key data and experimental methodologies.

# Preclinical Pharmacology Mechanism of Action

Istaroxime exerts its cardiovascular effects through a dual mechanism:



- Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[2][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase in intracellular calcium concentration during systole enhances myocardial contractility.[4][5]
- Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][6][7] This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a process that is independent of PLB phosphorylation. [1][8] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which improves myocardial relaxation (lusitropic effect) and increases the amount of calcium available for release in subsequent contractions, further contributing to the positive inotropic effect.[1][5]

Caption: Dual mechanism of action of Istaroxime.

# In Vitro Pharmacology

Istaroxime has been characterized in various in vitro systems, from isolated enzymes to cardiac muscle preparations.

Table 1: In Vitro Pharmacological Profile of Istaroxime



Parameter	Preparation	Species	Value	Reference
Na+/K+-ATPase Inhibition				
IC50	Dog Kidney	Dog	0.43 ± 0.15 μM	[9]
SERCA2a Stimulation				
Vmax Increase (Healthy)	Cardiac SR Vesicles	Dog	+28% at 100 nM	[8]
Vmax Increase (Failing)	Cardiac SR Vesicles	Dog	+34% at 1 nM	[8]
Myocyte Calcium Dynamics				
↑ [Ca]SR-tot	Isolated Myocytes	Guinea Pig	+47%	[9]
↑ CaNCX	Isolated Myocytes	Guinea Pig	+130%	[9]
Inotropic Effect				
Positive Inotropy	Paced Left Atria	Guinea Pig	0.3 to 30 μM	[9]
Increased Developed Tension	Failing Heart Muscle Strips	Human	0.1 to 1.0 μM	[10]

Experimental Protocol: SERCA2a Activity Assay

A common method to assess SERCA2a activity involves using cardiac sarcoplasmic reticulum (SR) vesicles.

• Preparation of SR Vesicles: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction rich in SR vesicles.



- ATPase Activity Measurement: The rate of ATP hydrolysis by SERCA2a is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The assay is performed in a reaction mixture containing SR vesicles, buffer, ATP, and varying concentrations of free Ca2+.
- Data Analysis: The Ca2+-dependent ATPase activity is determined by subtracting the basal activity (measured in the absence of Ca2+) from the total activity. Kinetic parameters, such as the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)), are calculated by fitting the data to a sigmoidal curve.[8] The effect of Istaroxime is evaluated by comparing these parameters in the presence and absence of the compound.[8]

# In Vivo Pharmacology

The luso-inotropic effects of Istaroxime have been demonstrated in several preclinical animal models of heart failure.

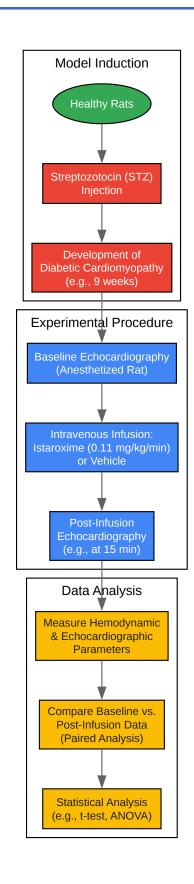
Table 2: In Vivo Efficacy of Istaroxime in Animal Models



Animal Model	Species	Key Findings	Reference
Diabetic Cardiomyopathy (Streptozotocin- induced)	Rat	Intravenous infusion (0.11 mg/kg/min) improved diastolic dysfunction and blunted abnormalities in Ca2+ handling.	[7]
Chronic Ischemic Heart Failure	Dog	Demonstrated effective inotropic action without positive chronotropic effects, comparing favorably to dobutamine.	[1]
Aortic Banding (Pressure-Overload HF)	Guinea Pig	IV infusion (0.11 mg/kg/min) significantly increased indices of both contraction (e.g., fractional shortening +18%) and relaxation (e.g., peak myocardial early diastolic velocity +42%).	[10]
Progressive Heart Failure	Hamster	Chronic use improved cardiac function and heart rate variability.	[1]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model of Diabetic Cardiomyopathy





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Caption: Workflow for in vivo efficacy testing.



This protocol, adapted from studies on diabetic cardiomyopathy, outlines the key steps:[7]

- Model Induction: Diabetes is induced in rats via a single injection of streptozotocin (STZ).
   The animals are then allowed to develop cardiomyopathy over a period of several weeks.
- Baseline Measurements: Animals are anesthetized, and baseline cardiac function is assessed using echocardiography to measure parameters like left ventricular dimensions, ejection fraction, and indices of diastolic function.
- Drug Administration: Istaroxime or a vehicle control is administered via continuous intravenous infusion for a defined period.
- Post-Dose Assessment: Echocardiography is repeated during or after the infusion to evaluate the acute effects of the drug on cardiac performance.
- Data Analysis: Hemodynamic and echocardiographic parameters before and after treatment are compared to determine the drug's efficacy.

### **Preclinical Pharmacokinetics**

Istaroxime is characterized by a short plasma half-life of less than one hour, which makes it suitable for acute intravenous therapy in a hospital setting.[1] It undergoes extensive hepatic metabolism, leading to the formation of a long-lasting metabolite named PST3093.[1] This metabolite has been shown to selectively stimulate SERCA2a without inhibiting Na+/K+-ATPase, and it may contribute to the overall therapeutic effect.[1][11]

# Preclinical Toxicology Safety Pharmacology

A key aspect of Istaroxime's preclinical profile is its favorable safety margin compared to traditional cardiac glycosides like digoxin.

Cardiovascular Safety: In guinea pig ventricular myocytes, Istaroxime was shown to inhibit
the transient inward current (ITI), which is involved in digitalis-induced arrhythmias. This
effect was not observed with digoxin, suggesting a lower arrhythmogenic potential for
Istaroxime.[1] The safety ratio (Lethal Dose / Effective Dose 80) for Istaroxime was reported
to be 20, compared to 3 for digoxin, highlighting its improved safety profile.[5] This lower



toxicity is attributed to the concomitant SERCA2a stimulation, which may improve Ca2+ handling within the sarcoplasmic reticulum.[5]

 Myocardial Energetics: Unlike many traditional inotropic agents, Istaroxime has been shown to improve cardiac efficiency with low oxygen consumption, minimizing the risk of ischemia.
 [6][7]

## **Acute and Repeated-Dose Toxicity**

- Acute Toxicity: In a study to determine the maximum tolerated dose (MTD) for anti-cancer investigations, the acute single-dose MTD in NOD/SCID mice via intraperitoneal injection was established at 200 mg/kg.[12]
- Repeated-Dose Toxicity: Daily administration of 40–50 mg/kg was reported to be well-tolerated in mice over several days.[12] Comprehensive repeated-dose toxicity studies in relevant species (e.g., rodents and non-rodents for 2-4 weeks) are standard requirements to support initial clinical trials.[13] Detailed public data from such studies for Istaroxime are limited.

# **Genotoxicity and Carcinogenicity**

There is no specific information available in the cited literature regarding the genotoxicity or carcinogenicity of Istaroxime. For regulatory submission, pharmaceuticals typically undergo a standard battery of tests to assess these endpoints.

- Genotoxicity Testing: The standard test battery is designed to detect potential DNA damage and mutations. It usually includes:[14]
  - A test for gene mutation in bacteria (e.g., Ames test).
  - An in vitro cytogenetic test for chromosomal damage (e.g., metaphase analysis) or an in vitro mouse lymphoma tk assay.
  - An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).
- Carcinogenicity Testing: Long-term carcinogenicity studies (typically 2 years in rodents) are
  required for drugs intended for chronic or frequent intermittent use.[15] Given Istaroxime's
  intended use for acute, short-term treatment, the necessity for such studies would be



determined by regulatory agencies based on the genotoxicity profile and intended duration of clinical use.[14]

#### Adverse Effects

Preclinical and clinical studies have identified several dose-related adverse effects. The most commonly reported are gastrointestinal issues (nausea, vomiting) and pain at the injection site. [1][6][16][17] These effects were generally transient and resolved after the infusion ended.[16]

### Conclusion

The preclinical data for **Istaroxime hydrochloride** demonstrate a unique pharmacological profile that combines positive inotropic and lusitropic effects through a dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation.[1] In various animal models of heart failure, it has proven effective at improving both systolic and diastolic function without adversely affecting heart rate or myocardial oxygen consumption.[1][7][10] Importantly, it exhibits a wider safety margin compared to older inotropes like digoxin, with a lower propensity for inducing arrhythmias.[1][5] While comprehensive public data on formal toxicology studies such as genotoxicity and carcinogenicity are limited, the existing preclinical evidence supports its development as a promising and potentially safer therapeutic option for the management of acute heart failure.

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